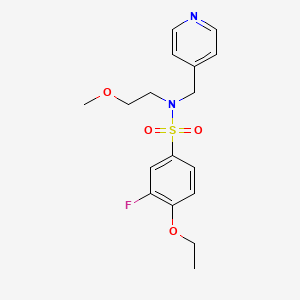

4-ethoxy-3-fluoro-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-ethoxy-3-fluoro-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been studied extensively for its potential application in scientific research, particularly in the field of biochemistry and physiology.

Applications De Recherche Scientifique

Potential in Treating Cerebral Vasospasm

Studies have explored the effectiveness of benzenesulfonamide derivatives as endothelin receptor antagonists in preventing subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm. For instance, the effectiveness of oral treatment with certain endothelin (ET) receptor antagonists was investigated in reducing the magnitude of constriction in the basilar artery following SAH. The results support the potential application of oral administration of ET receptor antagonists as a treatment for vasospasm resulting from SAH in humans (Zuccarello et al., 1996).

Antitumor and Cytotoxic Activities

Another avenue of research involves the synthesis and bioactivity studies of benzenesulfonamide derivatives with potential as carbonic anhydrase inhibitors and their cytotoxicity, tumor-specificity, and potential antitumor activities. Certain derivatives have shown interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).

Photodynamic Therapy Applications

Compounds structurally related to benzenesulfonamides have also been synthesized and characterized for their potential as photosensitizers in photodynamic therapy, an alternative therapy in cancer treatment. For instance, zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base has been studied for its solubility, fluorescence, singlet oxygen production, and photostability, highlighting its potential as a photosensitizer candidate (Öncül et al., 2022).

Corrosion Inhibition

Piperidine derivatives including benzenesulfonamide moieties have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to explore the adsorption behaviors and inhibition efficiencies of these compounds, offering insights into their potential applications in corrosion protection (Kaya et al., 2016).

Propriétés

IUPAC Name |

4-ethoxy-3-fluoro-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O4S/c1-3-24-17-5-4-15(12-16(17)18)25(21,22)20(10-11-23-2)13-14-6-8-19-9-7-14/h4-9,12H,3,10-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIXGBSZFQXIKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCOC)CC2=CC=NC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365806.png)

![N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2365811.png)

![[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone](/img/structure/B2365812.png)

![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2365816.png)

![5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2365823.png)